2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile
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Overview
Description
2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile is an organic compound characterized by its unique structure, which includes a pyridine ring and a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-prop-2-enylpyridine and malononitrile.
Condensation Reaction: The key step involves a condensation reaction between 1-prop-2-enylpyridine and malononitrile in the presence of a base such as sodium ethoxide or potassium tert-butoxide. This reaction is typically carried out in an organic solvent like ethanol or dimethyl sulfoxide.
Reaction Conditions: The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger quantities of starting materials and solvents.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(1-Hexylpyridin-4-ylidene)ethylidene]propanedinitrile
- 2-[2-(1-Phenylpyridin-4-ylidene)ethylidene]propanedinitrile
Uniqueness
2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
380652-33-5 |
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Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25g/mol |
IUPAC Name |
2-[2-(1-prop-2-enylpyridin-4-ylidene)ethylidene]propanedinitrile |
InChI |
InChI=1S/C13H11N3/c1-2-7-16-8-5-12(6-9-16)3-4-13(10-14)11-15/h2-6,8-9H,1,7H2 |
InChI Key |
CJMFUFWDOCCMHN-UHFFFAOYSA-N |
SMILES |
C=CCN1C=CC(=CC=C(C#N)C#N)C=C1 |
Canonical SMILES |
C=CCN1C=CC(=CC=C(C#N)C#N)C=C1 |
Origin of Product |
United States |
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